molecular formula C15H14N4O4 B12621766 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one CAS No. 917376-27-3

8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one

Cat. No.: B12621766
CAS No.: 917376-27-3
M. Wt: 314.30 g/mol
InChI Key: ZDKXJFILVZYXOD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-(4,6-Dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a phthalazinone core substituted with a dimethoxypyrimidinyl group, which imparts distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one typically involves multi-step organic reactions. One common method involves the reaction of 4,6-dimethoxypyrimidine with a suitable phthalazinone derivative under controlled conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. Purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

8-(4,6-Dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phthalazinone derivatives with additional oxygen functionalities, while reduction could produce partially or fully reduced phthalazinone compounds .

Scientific Research Applications

8-(4,6-Dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to a cascade of biochemical events. The exact pathways depend on the context of its application, such as inhibiting a key enzyme in a metabolic pathway or binding to a receptor to modulate cellular responses .

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-((4,6-Dimethoxypyrimidin-2-yl)oxy)phenyl)-4-(piperidin-1-yl)-5H-chromeno[2,3-d]pyrimidine
  • Pyribenzoxim
  • Bensulfuron-methyl

Uniqueness

8-(4,6-Dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one is unique due to its specific substitution pattern on the phthalazinone core, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and applications .

Properties

CAS No.

917376-27-3

Molecular Formula

C15H14N4O4

Molecular Weight

314.30 g/mol

IUPAC Name

8-(4,6-dimethoxypyrimidin-2-yl)oxy-4-methyl-2H-phthalazin-1-one

InChI

InChI=1S/C15H14N4O4/c1-8-9-5-4-6-10(13(9)14(20)19-18-8)23-15-16-11(21-2)7-12(17-15)22-3/h4-7H,1-3H3,(H,19,20)

InChI Key

ZDKXJFILVZYXOD-UHFFFAOYSA-N

Canonical SMILES

CC1=NNC(=O)C2=C1C=CC=C2OC3=NC(=CC(=N3)OC)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.